Acrylamide-1-13C

Description

The exact mass of the compound Acrylamide-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acrylamide-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acrylamide-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

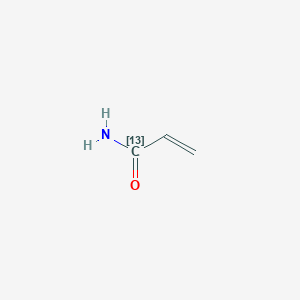

IUPAC Name |

(113C)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)/i3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPVXLWXLXDGHG-LBPDFUHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[13C](=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745961 |

Source

|

| Record name | (1-~13~C)Prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287399-24-0 |

Source

|

| Record name | (1-~13~C)Prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287399-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acrylamide-1-13C: A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Acrylamide-1-13C, a critical tool for researchers, scientists, and professionals in drug development. This document will delve into its chemical properties, its principal applications, and detailed methodologies for its use, grounded in scientific integrity and practical expertise.

Introduction: The Significance of Isotopic Labeling in Acrylamide Research

Acrylamide is a small organic molecule that has garnered significant attention due to its formation in starchy foods cooked at high temperatures and its classification as a probable human carcinogen.[1][2][3] Its neurotoxic, mutagenic, and carcinogenic properties have been extensively studied.[4][5][6][7][8][9] The primary metabolic pathway involves its oxidation to the genotoxic epoxide, glycidamide, catalyzed by cytochrome P450 2E1 (CYP2E1).[1][4][10] Both acrylamide and glycidamide can be detoxified through conjugation with glutathione.[1][4][11]

Given the low concentrations at which acrylamide is often found in complex matrices and the need for high analytical accuracy, stable isotope-labeled internal standards are indispensable. Acrylamide-1-13C, with a carbon-13 isotope at the carbonyl position, serves as an ideal internal standard for quantification by mass spectrometry. Its chemical behavior is virtually identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrometer. This ensures reliable and precise measurement by correcting for variations in sample preparation and instrument response.

Chemical and Physical Properties of Acrylamide-1-13C

Acrylamide-1-13C is a white, odorless crystalline solid.[2][12][13] It is stable at room temperature but can polymerize violently upon melting or exposure to UV light.[2][12] It is highly soluble in water, ethanol, and acetone.[12][13]

| Property | Value | Source(s) |

| Chemical Formula | C₂¹³CH₅NO | [14][15][16] |

| Molecular Weight | 72.07 g/mol | [14] |

| CAS Number (Labeled) | 287399-24-0 | [14][16][17] |

| CAS Number (Unlabeled) | 79-06-1 | [2][14] |

| Isotopic Purity | ≥99 atom % ¹³C | [14][15] |

| Chemical Purity | ≥98% | [14] |

| Melting Point | 82-86 °C | |

| Boiling Point | 125 °C at 25 mmHg | |

| Appearance | White crystalline solid | [2][3][18] |

| Solubility | Soluble in water, ethanol, acetone | [12][13] |

| Storage | Store refrigerated (+2°C to +8°C), protect from light | [14] |

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (like Acrylamide-1-13C) to a sample before processing. The labeled standard acts as an internal calibrant. By measuring the ratio of the signal from the native analyte to that of the labeled standard, the concentration of the native analyte can be accurately determined, irrespective of sample losses during extraction and cleanup.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Application: Quantification of Acrylamide in Food Samples by LC-MS/MS

Acrylamide-1-13C is extensively used as an internal standard for the quantification of acrylamide in various food matrices, such as potato chips, coffee, and bread.[19][20][21][22][23][24][25] The following protocol outlines a typical workflow based on established methods.[25][26]

Experimental Protocol

Step 1: Sample Preparation and Extraction

-

Homogenize a representative portion of the food sample (e.g., crush potato chips).

-

Weigh approximately 1 gram of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add a known amount of Acrylamide-1-13C internal standard solution (e.g., 1 mL of a 200 ng/mL solution in 0.1% formic acid).[26]

-

Add 9 mL of water to the tube.

-

Vortex briefly to disperse the sample.

-

Mix for 20 minutes on a rotating shaker to extract the acrylamide.[26]

-

Centrifuge at 9000 rpm for 15 minutes to pellet the solid matrix.[26]

-

Carefully collect the clarified aqueous supernatant for solid-phase extraction (SPE).

Step 2: Solid-Phase Extraction (SPE) Cleanup

-

Condition an Oasis HLB SPE cartridge with 3.5 mL of methanol, followed by 3.5 mL of water.[26]

-

Load a portion of the aqueous extract (e.g., 5 mL) onto the conditioned SPE cartridge.

-

Wash the cartridge to remove interfering matrix components.

-

Elute the acrylamide and the internal standard with an appropriate solvent (e.g., methanol).

-

For some complex matrices, a secondary cleanup step using a mixed-mode cation exchange SPE cartridge may be necessary to improve signal-to-noise ratios.[25][26]

Step 3: LC-MS/MS Analysis

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase (e.g., 0.1% acetic acid in water with 0.5% methanol).[26]

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Separation:

-

Column: A column suitable for retaining polar compounds, such as a polymethacrylate-based or C4 column, is often used.[24][25]

-

Mobile Phase: Isocratic elution with an aqueous mobile phase containing a small amount of acid (e.g., 0.1% acetic acid or formic acid) is common.[26]

-

Flow Rate: Typically in the range of 200 µL/min.[26]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive ion electrospray ionization (ESI+).[25][26]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Step 4: Data Analysis and Quantification

-

Integrate the peak areas for both the native acrylamide and the Acrylamide-1-13C internal standard.

-

Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard.

-

Construct a calibration curve using standards of known acrylamide concentrations, each containing the same amount of internal standard.

-

Determine the concentration of acrylamide in the sample by interpolating its peak area ratio on the calibration curve.

Caption: Workflow for Acrylamide Quantification in Food.

Safety and Handling

Acrylamide is a known neurotoxin and is classified as a probable human carcinogen.[6][7][8][9] It is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause genetic defects and damage fertility.[6][7][9][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses when handling Acrylamide-1-13C.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from light.[14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

Acrylamide-1-13C is an essential tool for the accurate and reliable quantification of acrylamide in complex matrices. Its use as an internal standard in isotope dilution mass spectrometry provides the high level of analytical rigor required for food safety testing, toxicological research, and drug development studies. Understanding its chemical properties and employing validated analytical protocols are paramount to achieving trustworthy and reproducible results.

References

-

Wikipedia. Acrylamide. [Link]

-

PubMed. Studies on in vitro metabolism of acrylamide and related compounds. [Link]

-

PubMed. Metabolism of Acrylamide to Glycidamide and Their Cytotoxicity in Isolated Rat Hepatocytes: Protective Effects of GSH Precursors. [Link]

-

PubMed. Acrylamide: its metabolism, developmental and reproductive effects, genotoxicity, and carcinogenicity. [Link]

-

ResearchGate. Metabolic pathway of acrylamide. Acrylamide can undergo phase I... [Link]

-

Environmental Protection Agency. Characterization of Liquid Chromatography- Tandem Mass Spectrometry Method for the Determination of Acrylamide in Complex Environmental Samples. [Link]

-

PubMed. Determination of acrylamide in foods by GC/MS using 13C-labeled acrylamide as an internal standard. [Link]

-

PubMed. A new LC/MS-method for the quantitation of acrylamide based on a stable isotope dilution assay and derivatization with 2-mercaptobenzoic acid. Comparison with two GC/MS methods. [Link]

-

Semantic Scholar. Determination of acrylamide in foods by GC/MS using 13C-labeled acrylamide as an internal standard. [Link]

-

Scilit. Determination of Acrylamide in Foods by GC/MS Using 13C-labeled Acrylamide as an Internal Standard. [Link]

-

ResearchGate. Determination of Acrylamide in Foods by GC/MS Using 13C-labeled Acrylamide as an Internal Standard. [Link]

-

Semantic Scholar. Isotope Internal Standard Method for Determination of Four Acrylamide Compounds in Food Contact Paper Products and Food Simulants by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]

-

U.S. Food and Drug Administration. Detection and Quantitation of Acrylamide in Foods. [Link]

-

ESSLAB. Acrylamide-1-13C. [Link]

-

Government of the Hong Kong Special Administrative Region. Development of Isotope Dilution-Liquid Chromatography/Tandem Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. Acrylamide. [Link]

-

Pharmaffiliates. Acrylamide-1-13C. [Link]

-

PubMed. Analysis of acrylamide in food by isotope-dilution liquid chromatography coupled with electrospray ionization tandem mass spectrometry. [Link]

-

Agency for Toxic Substances and Disease Registry. Draft Toxicological Profile for Acrylamide. [Link]

-

Carl ROTH. Safety Data Sheet: Acrylamide. [Link]

-

National Center for Biotechnology Information. Acrylamide - Some Industrial Chemicals. [Link]

-

Carl ROTH. Safety Data Sheet: Acrylamide. [Link]

-

ResearchGate. Overview on Analytical Methods for the Determination of Acrylamide in Food Products. [Link]

-

Semantic Scholar. Synthesis of labeled acrylamide and N-methylolacrylamide (NMA): 15N-acrylamide, 13C-NMA, 15N-NMA, and 13C,15N-NMA. [Link]

-

ResearchGate. Determination of Acrylamide in Textiles by GC-MS Using C-13(3)-labeled Acrylamide as Internal Standard. [Link]

-

Zibo Zhangdian Oriental Chemistry Co., Ltd. What are the functions and uses of acrylamide?. [Link]

-

ResearchGate. Synthesis of labeled acrylamide and N-methylolacrylamide (NMA): 15N-acrylamide, 13C-NMA, 15N-NMA, and 13C,15N-NMA. [Link]

-

ACS Publications. Rapid Synthesis of Well-Defined Polyacrylamide by Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization. [Link]

- Google Patents.

Sources

- 1. Acrylamide - Wikipedia [en.wikipedia.org]

- 2. Acrylamide | C3H5NO | CID 6579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acrylamide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Metabolism of acrylamide to glycidamide and their cytotoxicity in isolated rat hepatocytes: protective effects of GSH precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acrylamide: its metabolism, developmental and reproductive effects, genotoxicity, and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Studies on in vitro metabolism of acrylamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. What are the functions and uses of acrylamide?-Zibo Zhangdian Oriental Chemistry Co., Ltd. [en.orientchem.com]

- 14. isotope.com [isotope.com]

- 15. cdnisotopes.com [cdnisotopes.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. Cambridge Isotope Laboratories ACRYLAMIDE (1-13C, 99%), 0.05 G, 287399-24-0, | Fisher Scientific [fishersci.com]

- 18. carlroth.com [carlroth.com]

- 19. Determination of acrylamide in foods by GC/MS using 13C-labeled acrylamide as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A new LC/MS-method for the quantitation of acrylamide based on a stable isotope dilution assay and derivatization with 2-mercaptobenzoic acid. Comparison with two GC/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. scilit.com [scilit.com]

- 23. researchgate.net [researchgate.net]

- 24. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 25. Analysis of acrylamide in food by isotope-dilution liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Detection and Quantitation of Acrylamide in Foods | FDA [fda.gov]

Introduction: The Significance of ¹³C-Labeled Acrylamide

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Acrylamide-1-¹³C

Stable isotope labeling is an indispensable technique in metabolic research, drug development, and quantitative proteomics.[1] Acrylamide-1-¹³C, with a carbon-13 isotope at the carbonyl position, serves as a powerful tracer. The known mass shift allows for precise tracking and quantification of its metabolic fate or its incorporation into macromolecules. The accuracy of such studies hinges on the precise knowledge of the isotopic enrichment of the labeled compound. This guide details a robust synthetic route and the rigorous analytical methodologies required to verify the isotopic purity of Acrylamide-1-¹³C.

Synthesis of Acrylamide-1-¹³C from Potassium Cyanide-¹³C

The selected synthetic pathway leverages a common and commercially available ¹³C-labeled precursor, Potassium Cyanide (¹³C, 99%).[2] This multi-step synthesis is designed for efficiency and high isotopic incorporation. The core of the synthesis involves the formation of labeled acrylonitrile, followed by a controlled hydration to yield the final product, Acrylamide-1-¹³C.

Synthetic Strategy and Mechanism

The synthesis proceeds in two main stages:

-

Formation of Acrylonitrile-1-¹³C: This step involves the reaction of a suitable three-carbon substrate with the ¹³C-labeled cyanide. A common approach is the hydrocyanation of acetylene, although for laboratory scale, displacement reactions are often more practical.

-

Hydration of Acrylonitrile-1-¹³C: The labeled acrylonitrile is then hydrated to form Acrylamide-1-¹³C. This transformation can be achieved using acid- or metal-catalyzed methods.[3] More recently, enzymatic hydration using nitrile hydratase has become a preferred method due to its high selectivity and milder reaction conditions, which minimizes the formation of byproducts like acrylic acid.[4][5][6]

The rationale for choosing an enzymatic approach in the final step is its superior chemoselectivity, which prevents hydrolysis of the newly formed amide and preserves the integrity of the isotopic label.

// Nodes K13CN [label="Potassium Cyanide-¹³C\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Nucleophilic\nAddition/Elimination", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acrylonitrile [label="Acrylonitrile-1-¹³C\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Enzymatic\nHydration (Nitrile Hydratase)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acrylamide [label="Acrylamide-1-¹³C\n(Crude Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; FinalProduct [label="Pure Acrylamide-1-¹³C", fillcolor="#F1F3F4", fontcolor="#202124"];

Detailed Experimental Protocol: Synthesis

Caution: This synthesis involves highly toxic materials, such as potassium cyanide and acrylonitrile. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Step 1: Synthesis of Acrylonitrile-1-¹³C

-

In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve Potassium Cyanide-¹³C (K¹³CN) in sterile, deionized water.[2][7]

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a stoichiometric equivalent of a suitable precursor, such as 2-chloroacrylonitrile, to the cooled K¹³CN solution.

-

Allow the reaction to stir at low temperature for 2-4 hours, then let it slowly warm to room temperature and stir overnight.

-

Extract the resulting aqueous solution with an organic solvent (e.g., dichloromethane).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield crude Acrylonitrile-1-¹³C.

Step 2: Enzymatic Hydration to Acrylamide-1-¹³C

-

Prepare a phosphate buffer solution (pH 7.0-8.0).

-

Add the crude Acrylonitrile-1-¹³C to the buffer.

-

Introduce a source of nitrile hydratase, such as whole cells of a suitable microorganism (e.g., Bacillus sp. or Pseudomonas chlororaphis), either free or immobilized.[4][6]

-

Incubate the reaction mixture at a controlled temperature (typically 30-40°C) with gentle agitation. Monitor the reaction progress using TLC or GC-MS. The conversion is typically complete within several hours.[4]

-

Upon completion, remove the cells (if not immobilized) by centrifugation.

-

Lyophilize the supernatant to obtain the crude Acrylamide-1-¹³C product.

Step 3: Purification

-

Dissolve the crude product in a minimal amount of warm methanol and filter to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to induce crystallization.

-

Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Determination of Isotopic Purity

Verifying the isotopic enrichment is a critical quality control step. The two gold-standard techniques for this analysis are Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS).[8]

Method 1: Quantitative ¹³C NMR Spectroscopy (qNMR)

Quantitative NMR (qNMR) provides a direct, non-destructive measurement of isotopic purity by comparing the signal intensity of the ¹³C-enriched carbon to other carbon signals within the molecule, which are at natural abundance (approx. 1.1%).[9][10]

// Nodes SamplePrep [label="Sample Preparation\n(Dissolve in NMR solvent\nwith relaxation agent)", fillcolor="#F1F3F4", fontcolor="#202124"]; DataAcq [label="¹³C NMR Data Acquisition\n(Quantitative Parameters)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Processing [label="Data Processing\n(Phasing, Baseline Correction,\nIntegration)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Isotopic Purity Calculation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="Final Purity Value (%)", fillcolor="#F1F3F4", fontcolor="#202124"];

Experimental Protocol: qNMR

-

Sample Preparation: Accurately weigh a sample of Acrylamide-1-¹³C and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or D₂O). To ensure full relaxation of the carbon nuclei for accurate quantification, add a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃).

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer.

-

Acquire a ¹³C NMR spectrum using inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure signal integrals are directly proportional to the number of nuclei.

-

Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the carbon atoms being measured.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, which is crucial given the low natural abundance of ¹³C for the non-labeled positions.[11]

-

-

Data Analysis:

-

Process the spectrum with careful phasing and baseline correction.

-

Integrate the signal for the labeled carbonyl carbon (C1) and the signals for the vinyl carbons (C2 and C3), which are at natural abundance.

-

The isotopic purity is calculated by comparing the normalized integral of the C1 peak to the normalized integrals of the C2 and C3 peaks, accounting for the 1.1% natural abundance.

-

Method 2: High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive method for determining isotopic purity by precisely measuring the mass-to-charge ratio (m/z) and relative abundance of the different isotopologs of the molecule.[12][13][14]

// Nodes SamplePrep [label="Sample Preparation\n(Dilute in suitable solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; DataAcq [label="HRMS Data Acquisition\n(e.g., ESI-TOF or Orbitrap)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Extract Ion Chromatograms\n(EIC) for M and M+1 ions", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Correction [label="Correct for Natural\nIsotope Abundance", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Calculate Relative Abundance\n& Isotopic Purity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="Final Purity Value (%)", fillcolor="#F1F3F4", fontcolor="#202124"];

Experimental Protocol: HRMS

-

Sample Preparation:

-

Prepare a stock solution of the synthesized Acrylamide-1-¹³C in a suitable solvent (e.g., acetonitrile/water) at approximately 1 mg/mL.

-

Prepare a dilute solution (e.g., 1 µg/mL) for analysis.[8]

-

Prepare a corresponding solution of unlabeled acrylamide to serve as a reference standard for determining the natural isotopic distribution.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).[15]

-

Acquire the mass spectrum in full scan mode, ensuring sufficient resolution to separate the isotopic peaks clearly.

-

Analyze the unlabeled standard first to establish the baseline isotopic pattern. Then, analyze the ¹³C-labeled sample under identical conditions.

-

-

Data Analysis:

-

Determine the relative intensities of the monoisotopic peak ([M+H]⁺) and the peak corresponding to the ¹³C-labeled molecule ([M+1+H]⁺).

-

Correct the intensity of the [M+1+H]⁺ peak by subtracting the contribution from the natural abundance of isotopes (¹³C, ¹⁵N, etc.) in the rest of the molecule. This correction factor is determined from the spectrum of the unlabeled standard.[15]

-

The isotopic purity is calculated as the ratio of the corrected intensity of the [M+1+H]⁺ peak to the sum of the intensities of the [M+H]⁺ and corrected [M+1+H]⁺ peaks.

-

Data Summary

The following table summarizes the expected outcomes for the synthesis and analysis of Acrylamide-1-¹³C.

| Parameter | Target Specification | Analytical Method |

| Chemical Purity | >98% | ¹H NMR, HPLC |

| Isotopic Purity | >99 atom % ¹³C | Quantitative ¹³C NMR, HRMS |

| Yield | 60-75% (overall) | Gravimetric Analysis |

| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

Conclusion

The successful synthesis and rigorous purity assessment of Acrylamide-1-¹³C are paramount for its effective use in scientific research. The combination of a chemoselective enzymatic hydration step in the synthesis and orthogonal analytical verification by both quantitative NMR and HRMS ensures a final product of high chemical and isotopic purity. This guide provides the foundational protocols and theoretical understanding necessary for researchers to confidently produce and validate this important labeled compound.

References

-

Martínez-López, S., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Available at: [Link]

-

Yin, S., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link]

-

Chahrour, O. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available at: [Link]

-

Lewis, I. A., et al. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry. Available at: [Link]

-

Thompson, A., Chahrour, O., & Malone, J. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available at: [Link]

-

Zhang, T., et al. (2025). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. ResearchGate. Available at: [Link]

-

Lewis, I. A., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications. Available at: [Link]

-

ChemHelp ASAP. (2022). abundance of the carbon-13 isotope & 13C NMR spectroscopy. YouTube. Available at: [Link]

-

Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available at: [Link]

-

Le, P.-M., et al. (2020). Internal Referencing for 13 C Position-Specific Isotope Analysis Measured by NMR Spectrometry. ResearchGate. Available at: [Link]

-

Simmler, C., et al. (2014). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. National Institutes of Health (NIH). Available at: [Link]

-

Schievano, E., et al. (2021). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. National Institutes of Health (NIH). Available at: [Link]

-

Wikipedia. (n.d.). Isotope-ratio mass spectrometry. Wikipedia. Available at: [Link]

-

Hiller, K., et al. (2013). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. MDPI. Available at: [Link]

-

Magritek. (n.d.). NMR-based isotopic and isotopomic analysis. Magritek. Available at: [Link]

-

Toste, F. D., et al. (2007). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. ACS Publications. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Draft Toxicological Profile for Acrylamide. atsdr.cdc.gov. Available at: [Link]

-

Baskar, A. P., & Renganathan, S. (2012). Bioconversion of acrylonitrile using nitrile hydratase activity of Bacillus sp. APB-6. National Institutes of Health (NIH). Available at: [Link]

-

Brown, N. R., & Frazier, C. E. (2005). Synthesis of labeled acrylamide and N-methylolacrylamide (NMA): 15N-acrylamide, 13C-NMA, 15N-NMA, and 13C,15N-NMA. Semantic Scholar. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of acrylamide substituted compounds 1-4 and 13-16. ResearchGate. Available at: [Link]

-

Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Available at: [Link]

-

Lee, C. Y., & Chang, H. N. (1989). Biotransformation of acrylonitrile to acrylamide using immobilized whole cells of Brevibacterium CH1 in a recycle fed-batch reactor. PubMed. Available at: [Link]

- Bjellqvist, B., & Linder, R. (2007). Method for synthesis of acrylamide derivatives. Google Patents.

-

Watanabe, I., et al. (1987). A New Enzymatic Method of Acrylamide Production. ResearchGate. Available at: [Link]

-

Rakhmatullina, A. P., et al. (2023). Preparation of Polyacrylamide by Hydrolysis of Acrylonitrile. E3S Web of Conferences. Available at: [Link]

-

Cambridge Isotope Laboratories, Inc. (n.d.). Acrylamide (1-¹³C, 99%). cil.com. Available at: [Link]

-

Brown, N. R., & Frazier, C. E. (2005). Synthesis of labeled acrylamide and N-methylolacrylamide (NMA): 15N-acrylamide, 13C-NMA, 15N-NMA, and 13C,15N-NMA. ResearchGate. Available at: [Link]

-

Cambridge Isotope Laboratories, Inc. (n.d.). Potassium cyanide (¹³C, 99%). cil.com. Available at: [Link]

-

Loreau, O., & Marlière, P. (2013). Straightforward preparation of labeled potassium cyanate by ozonation and application to the synthesis of [13C] or [14C]ureidocarboxylic acids. PubMed. Available at: [Link]

-

Loreau, O., & Marlière, P. (2013). Straightforward preparation of labeled potassium cyanate by ozonation and application to the synthesis of [13C] or [14C]ureidocarboxylic acids. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Potassium cyanide-13C. PubChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. isotope.com [isotope.com]

- 3. geniusjournals.org [geniusjournals.org]

- 4. Bioconversion of acrylonitrile using nitrile hydratase activity of Bacillus sp. APB-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotransformation of acrylonitrile to acrylamide using immobilized whole cells of Brevibacterium CH1 in a recycle fed-batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potassium cyanide-13C | CKN | CID 11789121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 10. 160. NMR-based isotopic and isotopomic analysis - Magritek [magritek.com]

- 11. youtube.com [youtube.com]

- 12. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. almacgroup.com [almacgroup.com]

Navigating the Isotopic Landscape: A Technical Guide to Commercial Acrylamide-1-¹³C for Advanced Research

For researchers, scientists, and drug development professionals, the precise tracking of molecules is fundamental to discovery. Stable isotope labeling has emerged as an indispensable tool, offering a non-radioactive method to elucidate metabolic pathways, quantify protein dynamics, and understand drug mechanisms. Among the versatile reagents in this field, Acrylamide-1-¹³C provides a powerful handle for introducing a single, traceable heavy carbon atom into biological systems. This guide offers an in-depth exploration of the commercial landscape for Acrylamide-1-¹³C, providing technical insights into its procurement, quality assessment, and application, thereby empowering researchers to make informed decisions and execute robust experimental designs.

The Strategic Importance of ¹³C-Labeled Acrylamide

Acrylamide (C₃H₅NO) is a reactive molecule known for its ability to form covalent adducts with nucleophiles, most notably the thiol groups of cysteine residues in proteins.[1] This reactivity, combined with the precision of isotopic labeling, makes Acrylamide-1-¹³C a valuable tool for several advanced applications:

-

Quantitative Proteomics: By alkylating cysteine residues, ¹³C-labeled acrylamide serves as a mass tag. In comparative proteomic experiments, one sample can be treated with the unlabeled ("light") acrylamide and another with the ¹³C-labeled ("heavy") version. Subsequent analysis by mass spectrometry allows for the precise relative quantification of proteins based on the intensity ratios of the isotopic pairs.[2][3][4] This method offers a cost-effective alternative to other quantitative proteomics techniques.

-

Drug Metabolism and Pharmacokinetics (DMPK): In drug development, understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is critical.[5] ¹³C-labeled compounds, including acrylamide derivatives, can be used as tracers in these studies to follow the metabolic fate of a molecule without the need for radiolabeling.[6]

-

Mechanistic Studies: The acrylamide functional group is a key component in some targeted covalent inhibitors used in drug discovery.[7] Synthesizing these inhibitors with a ¹³C label can aid in nuclear magnetic resonance (NMR) studies to probe drug-protein interactions and elucidate mechanisms of action.

The Commercial Supplier Landscape for Acrylamide-1-¹³C

Sourcing high-quality isotopically labeled reagents is paramount for the success of any experiment. Several reputable suppliers specialize in the synthesis and purification of stable isotope-labeled compounds. The following table provides a comparative overview of the primary commercial sources for Acrylamide-1-¹³C.

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Label Position | Available Formats |

| Cambridge Isotope Laboratories, Inc. (CIL) | Acrylamide (1-¹³C, 99%) | 287399-24-0 | 99 atom % ¹³C | ≥98% | Carbonyl (C1) | Neat (solid) |

| Sigma-Aldrich (Merck) | Acrylamide-1-¹³C | 287399-24-0 | 99 atom % ¹³C | Not specified | Carbonyl (C1) | Neat (solid) |

| LGC Standards | Acrylamide-1-¹³C | 287399-24-0 | Not specified | Not specified | Carbonyl (C1) | Neat (solid) |

| CDN Isotopes | Acrylamide-1-¹³C | 287399-24-0 | 99 atom % ¹³C | Not specified | Carbonyl (C1) | Neat (solid) |

Note: This table is based on publicly available data and may not be exhaustive. Researchers should always consult the supplier's website and Certificate of Analysis for the most up-to-date specifications.

Key Considerations When Selecting a Supplier:

-

Isotopic Enrichment: For quantitative applications, high isotopic purity (typically >99%) is essential to minimize interference from the unlabeled species.[8]

-

Chemical Purity: High chemical purity ensures that any observed effects are due to the labeled compound and not impurities. A detailed Certificate of Analysis (CoA) is crucial for assessing this.

-

Documentation: Reputable suppliers will provide a comprehensive CoA with each product, detailing the isotopic and chemical purity as determined by analytical methods such as NMR and mass spectrometry.[9][10]

-

Available Formats: Acrylamide-1-¹³C is typically supplied as a neat solid. However, some suppliers may offer custom solutions or different packaging sizes.

Quality Control: Ensuring Experimental Integrity

The reliability of data generated using Acrylamide-1-¹³C is directly dependent on its quality. As a Senior Application Scientist, I cannot overstate the importance of scrutinizing the supplier's quality control data.

A. Certificate of Analysis (CoA): Your Primary Quality Document

The CoA is a critical document that provides a lot-specific analysis of the product. Key information to look for includes:

-

Identity Confirmation: Confirmation of the chemical structure, typically through ¹H and ¹³C NMR spectroscopy.

-

Isotopic Purity: The percentage of molecules containing the ¹³C isotope at the specified position. This is often determined by mass spectrometry.

-

Chemical Purity: The percentage of the desired compound, usually determined by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

B. Core Analytical Techniques for Validation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for confirming the position of the isotopic label.[11] The spectrum of Acrylamide-1-¹³C will show a significantly enhanced signal for the carbonyl carbon at approximately 169-177 ppm, confirming the specific labeling.[12][13]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the isotopic enrichment. For Acrylamide-1-¹³C, the molecular ion peak will be shifted by +1 mass unit compared to the unlabeled compound.[14]

The following diagram illustrates the logical workflow for the quality control of Acrylamide-1-¹³C.

Caption: Quality control workflow for commercial Acrylamide-1-¹³C.

Application Protocol: Quantitative Proteomics using ¹³C-Acrylamide Labeling

This protocol provides a generalized workflow for the relative quantification of proteins in two samples using Acrylamide-1-¹³C.

A. Experimental Design & Workflow

The core principle involves differentially labeling two protein samples (e.g., control vs. treated) with "light" (unlabeled) and "heavy" (¹³C-labeled) acrylamide. The samples are then combined, digested, and analyzed by LC-MS/MS.

Caption: Workflow for quantitative proteomics using isotopic acrylamide labeling.

B. Step-by-Step Methodology

-

Protein Extraction: Lyse cells or tissues from both control and treated samples under denaturing conditions to extract total protein. Quantify the protein concentration of each extract accurately (e.g., using a BCA assay).

-

Reduction and Alkylation (Labeling):

-

Take an equal amount of protein from each sample (e.g., 100 µg).

-

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Cool samples to room temperature.

-

For the "light" sample, add unlabeled acrylamide to a final concentration of 50 mM.

-

For the "heavy" sample, add Acrylamide-1-¹³C to a final concentration of 50 mM.

-

Incubate both samples in the dark at room temperature for 1 hour to alkylate the cysteine residues.

-

-

Sample Pooling and Digestion:

-

Quench the alkylation reaction by adding an excess of DTT.

-

Combine the "light" and "heavy" labeled samples in a 1:1 protein ratio.

-

Proceed with a standard in-solution or in-gel tryptic digestion protocol.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Use appropriate proteomics software to identify peptides and proteins.

-

Configure the software to search for cysteine modifications corresponding to both light (+71.037 Da) and heavy (+72.040 Da) acrylamide adducts.

-

Quantify the relative abundance of proteins by calculating the ratio of the peak areas for the "heavy" and "light" peptide pairs.

-

Safety and Handling of Acrylamide-1-¹³C

It is crucial to remember that the toxicological properties of Acrylamide-1-¹³C are dictated by the acrylamide molecule itself, not the stable isotope.[15] Acrylamide is a neurotoxin and a probable human carcinogen.[16][17] Therefore, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Always handle solid acrylamide and concentrated solutions in a certified chemical fume hood to prevent inhalation of the powder.[18][19]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are appropriate) when handling acrylamide.[19][20]

-

Waste Disposal: All acrylamide-contaminated waste, including gels, solutions, and consumables, must be disposed of as hazardous chemical waste according to your institution's guidelines.[19][21] Do not dispose of acrylamide down the drain.[16]

-

Spill Cleanup: Have a spill kit ready. For small spills of solid powder, gently cover with a damp paper towel to avoid raising dust before wiping.[18][21] Decontaminate the area after cleanup.[18]

Conclusion

Acrylamide-1-¹³C is a potent and versatile tool for researchers in proteomics and drug development. By understanding the commercial supplier landscape, rigorously evaluating product quality through documentation and analytical principles, and implementing robust and safe experimental protocols, scientists can confidently leverage this reagent to generate high-quality, reproducible data. The insights gained from such studies are instrumental in advancing our understanding of complex biological systems and in the development of next-generation therapeutics.

References

-

Faca, V., Coram, M., Phanstiel, D., Glukhova, V., Zhang, Q., Fitzgibbon, M., McIntosh, M., & Hanash, S. (2006). Quantitative analysis of acrylamide labeled serum proteins by LC-MS/MS. Journal of Proteome Research, 5(8), 2021-2028. [Link]

-

Phanstiel, D., et al. (2006). Quantitative Analysis of Acrylamide Labeled Serum Proteins by LC-MS/MS. Phanstiel Lab. [Link]

-

Faca, V. M., et al. (2006). Quantitative Analysis of Acrylamide Labeled Serum Proteins by LC−MS/MS. Journal of Proteome Research. [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectra of (a) CMG, (b) acrylamide, (c) CMG-g-PAM 5 (C) and... [Link]

-

Seidel, C., et al. (2005). Acrylamide—A Cysteine Alkylating Reagent for Quantitative Proteomics. The Protein Protocols Handbook. [Link]

-

Nemoto, S., Takatsuki, S., Sasaki, K., & Maitani, T. (2002). Determination of acrylamide in foods by GC/MS using ¹³C-labeled acrylamide as an internal standard. Shokuhin Eiseigaku Zasshi, 43(6), 371-376. [Link]

-

Lerman, S., Megaw, J. M., Gardner, K., & Long, R. A. (1985). NMR analyses of the cold cataract. III. ¹³C acrylamide studies. Investigative Ophthalmology & Visual Science, 26(10), 1349-1353. [Link]

-

ResearchGate. (n.d.). MS spectra of (a) acrylamide and (b) ¹³C₃-acrylamide in a mixture of... [Link]

-

DeArmond, P. D., & DiGoregorio, A. L. (2013). Characterization of Liquid Chromatography- Tandem Mass Spectrometry Method for the Determination of Acrylamide in Complex Environmental Samples. United States Environmental Protection Agency. [Link]

-

ResearchGate. (2002). Determination of Acrylamide in Foods by GC/MS Using ¹³C-labeled Acrylamide as an Internal Standard. [Link]

-

Kiatkamjornwong, S., et al. (1999). Carbon-13 NMR study of the sequence distribution of poly(acrylamide-co-sodium acrylates) prepared in inverse microemulsions. Macromolecules. [Link]

-

University of Wisconsin-Milwaukee. (n.d.). Acrylamide (12/22) - Safe Operating Procedure. [Link]

-

Porwal, S., et al. (2012). ¹³C NMR and Raman Studies of Fullerene-Based Poly (Acrylamides). Scirp.org. [Link]

-

Biocompare. (n.d.). Acrylamide. [Link]

-

National Yang Ming Chiao Tung University Academic Hub. (2022). Simultaneous toxicokinetics characterization of acrylamide and its primary metabolites using a novel microdialysis isotope-dilution liquid chromatography mass spectrometry method. [Link]

-

ResearchGate. (2005). Synthesis of labeled acrylamide and N-methylolacrylamide (NMA): ¹⁵N-acrylamide, ¹³C-NMA, ¹⁵N-NMA, and ¹³C,¹⁵N-NMA. [Link]

-

Brown, N. R., & Frazier, C. E. (2005). Synthesis of labeled acrylamide and N-methylolacrylamide (NMA): ¹⁵N-acrylamide, ¹³C-NMA, ¹⁵N-NMA, and ¹³C,¹⁵N-NMA. Semantic Scholar. [Link]

-

University of Houston. (n.d.). uh-standard-operating-procedure-for-acrylamide.docx. [Link]

-

Lin, Y. P., et al. (2022). Simultaneous toxicokinetics characterization of acrylamide and its primary metabolites using a novel microdialysis isotope-dilution liquid chromatography mass spectrometry method. Environmental International. [Link]

-

University of New Mexico. (n.d.). Acrylamide Standard Operating Procedure Template. Environmental Health & Safety. [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of acrylamide substituted compounds 1-4 and 13-16. [Link]

-

For Lab Trade s.r.o. (2024). Acrylamide (CAS 79-06-1) – European Chemical Supplier. [Link]

-

Moravek. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). Acrylamide, 99%, COA, Certificate of Analysis, 79-06-1, A 1395. [Link]

-

Feng, C. H., & Lu, C. Y. (2021). Biomedical rationale for acrylamide regulation and methods of detection. Journal of Food and Drug Analysis. [Link]

-

U.S. Food and Drug Administration. (n.d.). Detection and Quantitation of Acrylamide in Foods. [Link]

-

Hoenicke, K., Gatermann, R., Harder, W., & Hartig, L. (2004). Analysis of acrylamide in food by isotope-dilution liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Chromatography A. [Link]

-

ResearchGate. (n.d.). Examples of acrylamide-containing drug candidates (the...). [Link]

-

Simula, A., et al. (2016). Rapid Synthesis of Well-Defined Polyacrylamide by Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization. Macromolecules. [Link]

-

Wang, H., et al. (2011). Determination of Residual Acrylamide in Medical Polyacrylamide Hydrogel by High Performance Liquid Chromatography tandem Mass. Biomedical and Environmental Sciences. [Link]

Sources

- 1. Acrylamide—A Cysteine Alkylating Reagent for Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]

- 2. Quantitative analysis of acrylamide labeled serum proteins by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phanstiel-lab.med.unc.edu [phanstiel-lab.med.unc.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. moravek.com [moravek.com]

- 6. Simultaneous toxicokinetics characterization of acrylamide and its primary metabolites using a novel microdialysis isotope-dilution liquid chromatography mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biomedical rationale for acrylamide regulation and methods of detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labmix24.com [labmix24.com]

- 10. Acrylamide, 99%, COA, Certificate of Analysis, 79-06-1, A 1395 [ottokemi.com]

- 11. NMR analyses of the cold cataract. III. 13C acrylamide studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Acrylamide(79-06-1) 13C NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. US20070106090A1 - Method for synthesis of acrylamide derivatives - Google Patents [patents.google.com]

- 16. isotope.com [isotope.com]

- 17. isotope.com [isotope.com]

- 18. uh.edu [uh.edu]

- 19. ehs.umich.edu [ehs.umich.edu]

- 20. ehs.unm.edu [ehs.unm.edu]

- 21. ehs.unl.edu [ehs.unl.edu]

Introduction: The Principle of Isotopic Equivalence in Safety

An In-Depth Technical Guide to the Safe Handling of Carbon-13 Labeled Acrylamide

The use of stable, non-radioactive isotopes like Carbon-13 (¹³C) is a powerful technique in modern research, enabling scientists to trace molecular pathways with high precision without the hazards associated with radioactivity.[1][2][3] When handling a compound such as Carbon-13 labeled acrylamide, a critical principle must be understood: the ¹³C isotope does not alter the chemical reactivity or the toxicological profile of the acrylamide molecule.[1] It is stable and does not emit radiation.[1][4]

Therefore, all safety protocols, handling procedures, and disposal methods are dictated entirely by the significant hazards of acrylamide itself.[1][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with ¹³C-labeled acrylamide by focusing on the inherent dangers of the parent compound.

Section 1: Hazard Identification and Toxicological Profile

Acrylamide is classified as a Particularly Hazardous Substance due to its severe acute and chronic health effects. Unpolymerized acrylamide, whether in solid or solution form, poses the primary risk.[6]

1.1. Health Hazards

-

Carcinogenicity : Acrylamide is classified as a probable human carcinogen (IARC Group 2A, EPA Group B2) and is listed as a potential carcinogen by OSHA and NTP.[7][8][9][10] Studies in experimental animals have demonstrated that exposure to acrylamide increases the incidence of tumors at multiple organ sites.[11][12]

-

Neurotoxicity : The primary non-cancer health risk is neurotoxicity.[12][13] Both acute and chronic exposure can damage the nervous system, with symptoms including muscle weakness, numbness in the hands and feet, unsteadiness, and clumsiness.[10][13] These neurological effects may be delayed for several days or weeks after exposure.[6][14]

-

Mutagenicity and Reproductive Toxicity : Acrylamide is considered a germ cell mutagen, meaning it may cause heritable genetic defects.[14][15][16] It is also a suspected reproductive toxin, with animal studies showing adverse effects on fertility.[13][16]

1.2. Physical and Chemical Hazards

Acrylamide is a white, odorless crystalline solid that is highly soluble in water.[7][17] It poses a significant physical hazard under certain conditions:

-

Hazardous Polymerization : Acrylamide can polymerize violently when heated to its melting point (around 84.5°C), exposed to UV light, or in the presence of strong bases or oxidizing agents.[7][18] This reaction is exothermic and can lead to a runaway condition.

-

Combustibility : It is a combustible solid and can form explosive dust-air mixtures.[7][18] In a fire, it produces poisonous gases, including nitrogen oxides.[7]

Table 1: Physical & Chemical Properties of Acrylamide

| Property | Value | Source |

| Chemical Formula | C₃H₅NO | General |

| Molecular Weight | 71.08 g/mol | General |

| Appearance | White, odorless crystalline solid | [7][17] |

| Melting Point | 84.5 °C (184.1 °F) | [17][19] |

| Boiling Point | 125 °C (257 °F) at 25 mmHg | [15] |

| Flash Point | 138 °C (280.4 °F) | [15][19] |

| Water Solubility | 2155 g/L at 30 °C | [19] |

| Vapor Pressure | 0.009 hPa at 25 °C | [19] |

Table 2: Occupational Exposure Limits for Acrylamide

| Agency | Limit and Type | Value | Source |

| OSHA | Permissible Exposure Limit (PEL), 8-hr TWA | 0.3 mg/m³ | [7][20] |

| NIOSH | Recommended Exposure Limit (REL), 10-hr TWA | 0.03 mg/m³ | [7][20] |

| ACGIH | Threshold Limit Value (TLV), 8-hr TWA | 0.03 mg/m³ | [7][20] |

| All Agencies | Skin Notation | Yes | [20] |

TWA: Time-Weighted Average. The "Skin" notation indicates that skin absorption is a significant route of exposure.

Section 2: Risk Assessment and Mitigation: The Hierarchy of Controls

A systematic approach to safety is essential. The Hierarchy of Controls prioritizes the most effective measures for risk reduction. This framework is the foundation for a self-validating safety system when working with ¹³C-Acrylamide.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

2.1. Elimination and Substitution (Highest Priority)

The most effective way to reduce the risk of exposure to acrylamide powder is to avoid using it.[21][22]

-

Action : Purchase pre-made, stabilized acrylamide/bis-acrylamide solutions from commercial vendors.[6]

-

Action : For electrophoresis applications, purchase pre-cast polyacrylamide gels.[21]

-

Causality : Eliminating the handling of the powder form negates the primary risk of aerosolization and inhalation, which is the most dangerous exposure route.[6]

2.2. Engineering Controls

When handling the powder or preparing solutions is unavoidable, physical controls must be in place to isolate the hazard.

-

Chemical Fume Hood : All work involving acrylamide powder or the preparation of solutions must be conducted within a properly functioning and certified chemical fume hood.[14][21][23]

-

Designated Area : Establish a regulated, marked area specifically for acrylamide work to prevent cross-contamination of the laboratory.[23] Use absorbent bench pads to contain potential spills and simplify cleanup.[21][23]

2.3. Administrative Controls

Procedures and training are critical for reinforcing safe behavior.

-

Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all tasks involving acrylamide. This guide provides templates in Section 3.

-

Training : All personnel must be trained on the specific hazards of acrylamide, the contents of this guide and the laboratory's SOPs, and emergency procedures before beginning work.[7][14]

-

Hygiene : Prohibit eating, drinking, and smoking in the laboratory.[1] Always wash hands thoroughly after handling acrylamide, even after removing gloves.[7][23]

2.4. Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with the controls above.

-

Hand Protection : Wear chemical-resistant nitrile gloves.[14][23] Change gloves every two hours or immediately if they become contaminated.[23]

-

Eye Protection : Wear safety goggles or safety glasses with side shields.[14] If there is a risk of splashing, a face shield must also be worn.[14]

-

Body Protection : Wear a fully buttoned lab coat with sleeves extending to the wrists.[14][23] Wear long pants and closed-toe shoes to ensure no skin is exposed.[21][24]

Section 3: Standard Operating Procedures (SOPs)

The following protocols are designed to be self-validating systems, minimizing exposure at each step.

SOP 1: Safe Weighing of Carbon-13 Acrylamide Powder

This procedure is designed to prevent the release of acrylamide dust into the laboratory environment.

Caption: Step-by-step workflow for safely weighing acrylamide powder.

Step-by-Step Methodology:

-

Preparation : Don all required PPE (nitrile gloves, goggles, lab coat).

-

Tare Container : On an analytical balance, place an empty, sealable container (e.g., a vial or conical tube) and tare its weight.[21]

-

Transfer to Hood : Move the open, tared container into the chemical fume hood.

-

Dispense Powder : Inside the fume hood, carefully dispense the desired amount of ¹³C-labeled acrylamide powder into the container. Use a spatula and minimize any actions that could create dust.

-

Seal Container : Securely seal the container lid. This is a critical control point to contain the powder.

-

Weigh : Remove the sealed container from the fume hood and place it on the analytical balance to record the final weight.

-

Return : Immediately return the sealed container to the fume hood for the next step (e.g., dissolving) or to a designated storage location.[21]

SOP 2: Preparation of Stock Solutions

-

Prerequisite : The sealed container with the weighed ¹³C-acrylamide powder must be inside a chemical fume hood.

-

Add Solvent : Slowly add the desired solvent to the container. Keep the sash of the fume hood as low as is practical.

-

Dissolve : Cap the container and mix gently until the solid is fully dissolved. If necessary, use a magnetic stirrer within the fume hood.

-

Labeling : Clearly label the final solution with the compound name (including "Carbon-13"), concentration, date, and appropriate hazard pictograms (Toxic, Health Hazard).

-

Storage : Store the solution in a sealed, secondary container in a designated refrigerator or cold room.[21]

SOP 3: Decontamination of Work Surfaces

-

Initial Wipe : After completing work, wipe down all surfaces within the designated area with a detergent and water solution.[21][23]

-

Chemical Deactivation (Optional but Recommended) : For thorough decontamination, treat the surface with a 1.6% potassium persulfate solution, let it stand for 30 minutes, and then treat with a 1.6% sodium metabisulfite solution.[6][21][22] This process polymerizes residual acrylamide, rendering it non-hazardous.

-

Final Rinse : Wipe down the area with plenty of water.[21][22]

-

Disposal : All wipes and bench pads must be disposed of as hazardous waste.[6]

Section 4: Storage and Waste Management

Proper storage and disposal are critical to prevent unintended exposure and environmental contamination.

4.1. Storage

-

Location : Store ¹³C-acrylamide in a cool, dry, dark, and well-ventilated area designated for toxic chemicals.[16][21] A recommended storage temperature is 2-8 °C.[25]

-

Containers : Keep containers tightly sealed and stored in chemically resistant secondary containment.[21]

-

Incompatibilities : Segregate from incompatible materials, including acids, bases, oxidizing agents, reducing agents, and metals.[16][21][23]

4.2. Waste Management The presence of the stable ¹³C isotope does not classify the waste as radioactive. Disposal procedures are governed by the chemical hazards of acrylamide.[4][5]

-

Waste Segregation : All items contaminated with acrylamide must be collected as hazardous chemical waste. This includes:

-

Excess solid material and solutions.

-

Contaminated PPE (gloves, lab coats).

-

Used plasticware, pipette tips, and containers.

-

Spill cleanup materials and bench pads.[6]

-

-

Waste Containers : Use designated, leak-proof, and clearly labeled hazardous waste containers.

-

Polymerized Gels : Although polymerized acrylamide is considered non-toxic, it may contain residual unpolymerized monomer. Therefore, it is best practice to dispose of used gels as hazardous waste unless institutional policy states otherwise.[6][22]

-

Disposal : Contact your institution's Environmental Health & Safety (EHS) department for specific collection and disposal procedures.[6][7] Do not pour any acrylamide solution down the drain.[7]

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

5.1. Personnel Exposure

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[14][26] Seek immediate medical attention.[14]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, lifting the upper and lower eyelids.[7][26] Seek immediate medical attention.[7]

-

Inhalation : Move the affected person to fresh air.[26] If breathing is difficult, provide respiratory support. Seek immediate medical attention.[24]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[19][27]

5.2. Spill Response

Caption: Decision tree for responding to an acrylamide spill.

Step-by-Step Spill Cleanup:

-

Evacuate and Alert : Alert personnel in the immediate area. Evacuate non-essential personnel.[7]

-

Control Ignition Sources : Eliminate all sources of ignition.[7]

-

For Small Spills of Solid Powder :

-

For Small Spills of Liquid Solution :

-

Absorb the spill with a chemical spill pillow or other absorbent material from a spill kit.

-

Collect the absorbent material and place it in a sealed container for hazardous waste disposal.

-

-

Decontaminate : Clean the spill area as described in SOP 3.

-

For Large Spills : Evacuate the laboratory immediately and contact your institution's EHS or emergency response team.[24]

Conclusion

Carbon-13 labeled acrylamide is an invaluable tool for research, but its handling demands the utmost respect for its inherent hazards. The foundational principle of safety is that the stable ¹³C isotope poses no radiological risk, and all precautions must be based on the severe toxicity of the acrylamide molecule. By implementing the hierarchy of controls—prioritizing substitution and engineering controls, supported by robust administrative procedures and correct use of PPE—researchers can create a self-validating system of safety. Strict adherence to these protocols is not merely a matter of compliance but a professional obligation to ensure the well-being of oneself, one's colleagues, and the scientific community.

References

-

Title: Acrylamide carcinogenicity Source: PubMed URL: [Link]

-

Title: A review of mechanisms of acrylamide carcinogenicity Source: Oxford Academic URL: [Link]

-

Title: Acrylamide - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

-

Title: Acrylamide Standard Operating Procedure Template Source: University of New Mexico - Environmental Health & Safety URL: [Link]

-

Title: Incident management: acrylamide Source: GOV.UK URL: [Link]

-

Title: Acrylamide - Environment, Health & Safety Source: University of California, Berkeley URL: [Link]

-

Title: Duke OESO Guidelines for Safe Use of Acrylamide Source: Duke University Occupational & Environmental Safety Office URL: [Link]

-

Title: Acrylamide - Safe Operating Procedure Source: University of Nebraska-Lincoln Environmental Health and Safety URL: [Link]

-

Title: Acrylamide Source: U.S. Food & Drug Administration (FDA) URL: [Link]

-

Title: Acrylamide | ToxFAQs™ Source: Agency for Toxic Substances and Disease Registry (ATSDR) - CDC URL: [Link]

-

Title: NIOSH Pocket Guide to Chemical Hazards - Acrylamide Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

-

Title: Standard Operating Procedure: Acrylamide Gels Source: Princeton University URL: [Link]

-

Title: Acrylamide | EPA Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: Standard Operating Procedure for Acrylamide Source: University of Houston URL: [Link]

-

Title: ACRYLAMIDE | Occupational Safety and Health Administration Source: OSHA URL: [Link]

-

Title: How To Store And Dispose Of Radiolabeled Compounds Source: Moravek, Inc. URL: [Link]

-

Title: Safety Data Sheet: Acrylamide Source: Carl ROTH URL: [Link]

-

Title: Isotopic labeling Source: Wikipedia URL: [Link]

-

Title: SAFETY DATA SHEET - 30% Acrylamide/Bis Solution Source: Bio-Rad URL: [Link]

-

Title: Safety Data Sheet: Acrylamide Source: Carl ROTH URL: [Link]

-

Title: Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications Source: MetwareBio URL: [Link]

-

Title: MSDS Acrylamide Source: Ayers International URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. moravek.com [moravek.com]

- 6. ehs.unl.edu [ehs.unl.edu]

- 7. nj.gov [nj.gov]

- 8. epa.gov [epa.gov]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. ayersintl.com [ayersintl.com]

- 11. Acrylamide carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Acrylamide | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 14. ehs.unm.edu [ehs.unm.edu]

- 15. fishersci.com [fishersci.com]

- 16. einsteinmed.edu [einsteinmed.edu]

- 17. carlroth.com [carlroth.com]

- 18. abdurrahmanince.net [abdurrahmanince.net]

- 19. carlroth.com [carlroth.com]

- 20. ACRYLAMIDE | Occupational Safety and Health Administration [osha.gov]

- 21. safety.duke.edu [safety.duke.edu]

- 22. ehs.berkeley.edu [ehs.berkeley.edu]

- 23. ehs.umich.edu [ehs.umich.edu]

- 24. uh.edu [uh.edu]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. ACRYLAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 27. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]

An In-Depth Technical Guide to the 13C NMR Spectra of Acrylamide

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectra of acrylamide, tailored for researchers, scientists, and professionals in drug development. Our focus is on delivering field-proven insights and robust experimental protocols to ensure both technical accuracy and practical applicability.

Introduction: The Molecular Landscape of Acrylamide

Acrylamide (C₃H₅NO) is a small organic molecule of significant interest in various fields, from polymer chemistry to food science and toxicology. Its simple structure, comprising a vinyl group attached to an amide functional group, presents a clear and instructive case for 13C NMR spectroscopy. Understanding the 13C NMR spectrum of acrylamide is fundamental for its characterization, purity assessment, and for studying its reactions and interactions in complex matrices.

dot graph Acrylamide_Structure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} cvtColor Figure 1: Molecular Structure of Acrylamide with Atom Labeling.

Interpreting the 13C NMR Spectrum of Acrylamide

The proton-decoupled 13C NMR spectrum of acrylamide is characterized by three distinct signals, corresponding to the three carbon atoms in the molecule. The chemical shift of each carbon is primarily influenced by its hybridization state and the electronegativity of neighboring atoms.

Chemical Shift Assignments

The chemical environment of each carbon atom in acrylamide is unique, leading to a predictable pattern in the 13C NMR spectrum.

-

C1 (CH₂=): This sp² hybridized carbon is part of the terminal vinyl group. Its signal is expected to appear in the typical alkene region of the spectrum.

-

C2 (=CH-): Also an sp² hybridized carbon, its chemical shift will be influenced by the adjacent electron-withdrawing amide group.

-

C3 (C=O): The carbonyl carbon of the amide group is the most deshielded of the three, appearing furthest downfield due to the strong electronegativity of the double-bonded oxygen atom.

The precise chemical shifts are sensitive to the solvent used for the analysis, a phenomenon attributed to solvent-solute interactions, such as hydrogen bonding. Below is a summary of reported chemical shifts in various common deuterated solvents.

| Carbon Atom | D₂O (ppm)[1] | DMSO-d₆ (ppm) | CDCl₃ (ppm) | Acetone-d₆ (ppm) | Methanol-d₄ (ppm) |

| C=O | 173.67 | ~168-172 | ~169 | ~167 | ~169 |

| =CH- | 132.15 | ~130-133 | ~130 | ~131 | ~132 |

| CH₂= | 131.21 | ~126-129 | ~128 | ~127 | ~128 |

Note: Values for DMSO-d₆, CDCl₃, Acetone-d₆, and Methanol-d₄ are approximate and can vary slightly based on concentration and temperature.

The significant downfield shift of the carbonyl carbon (C3) is a hallmark of the amide functional group. The vinyl carbons (C1 and C2) resonate in the expected region for sp² hybridized carbons, with the carbon atom alpha to the carbonyl (C2) typically appearing slightly downfield of the terminal vinyl carbon (C1) due to the electron-withdrawing effect of the amide group.

Coupling Constants: A Deeper Look into Structure

While standard 13C NMR spectra are proton-decoupled to simplify the spectrum, a proton-coupled spectrum provides valuable information about the number of protons directly attached to each carbon through one-bond carbon-hydrogen coupling constants (¹JCH).

-

C1 (CH₂=): In a proton-coupled spectrum, this signal would appear as a triplet due to coupling with the two attached protons.

-

C2 (=CH-): This signal would be a doublet, as it is coupled to a single proton.

-

C3 (C=O): Being a quaternary carbon with no directly attached protons, this signal remains a singlet.

The magnitude of ¹JCH is related to the hybridization of the carbon atom, with sp² carbons exhibiting larger coupling constants than sp³ carbons. For the vinyl carbons in acrylamide, the expected ¹JCH values are in the range of 150-200 Hz.[2]

Long-range carbon-hydrogen couplings (²JCH and ³JCH) can also be observed and provide further structural information, often elucidated through 2D NMR techniques like HMBC.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or for definitive structural confirmation of acrylamide derivatives, a suite of 2D NMR experiments is invaluable.

dot graph NMR_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} cvtColor Figure 2: Workflow for Comprehensive NMR Analysis of Acrylamide.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (DEPT-45, DEPT-90, and DEPT-135) is instrumental in differentiating between CH, CH₂, and CH₃ groups. For acrylamide, a DEPT-90 experiment would show only the =CH- signal, while a DEPT-135 experiment would show the =CH- as a positive signal and the CH₂= as a negative signal. The C=O signal would be absent in all DEPT spectra.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons. For acrylamide, the HSQC spectrum would show a correlation between the C1 signal and the two protons of the terminal vinyl group, and a correlation between the C2 signal and the single vinyl proton.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between carbons and protons that are two or three bonds apart. This is particularly useful for assigning quaternary carbons and for piecing together molecular fragments. For instance, the protons on C1 would show a correlation to C2 and C3, and the proton on C2 would show correlations to C1 and C3.

Experimental Protocol for High-Quality 13C NMR of Acrylamide

The following protocol provides a robust starting point for obtaining a high-quality 13C NMR spectrum of acrylamide.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 20-50 mg of acrylamide for a standard 13C NMR experiment. For quantitative analysis, a higher, precisely known concentration is required.[3]

-

Solvent Selection: Choose a suitable deuterated solvent in which acrylamide is soluble. Deuterated water (D₂O) is an excellent choice due to the high solubility of acrylamide. Other potential solvents include DMSO-d₆ or Methanol-d₄. The volume of the solvent should be around 0.6-0.7 mL for a standard 5 mm NMR tube.[3]

-

Dissolution: Add the deuterated solvent to the vial containing the acrylamide. Gently vortex or sonicate the sample to ensure complete dissolution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, an internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are commonly used.

NMR Instrument Parameters

The following parameters are a general guideline for a modern NMR spectrometer (e.g., 400-600 MHz).

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or zgdc30 | Standard 30° pulse with proton decoupling for optimal signal-to-noise in a given time. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | Sufficient for good resolution of sharp signals. |

| Relaxation Delay (D1) | 2.0 - 5.0 s | Allows for adequate relaxation of most carbons, especially important for quantitative measurements. For fully quantitative results, D1 should be at least 5 times the longest T1. |

| Number of Scans (NS) | 128 or higher | 13C is an insensitive nucleus, so a larger number of scans is needed to achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | 0 - 200 ppm | Sufficient to cover the expected chemical shift range of acrylamide. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

For quantitative analysis, it is crucial to use a pulse program with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and to ensure a sufficiently long relaxation delay.

Conclusion

The 13C NMR spectrum of acrylamide is a powerful tool for its structural characterization. The three distinct signals, with their characteristic chemical shifts, provide a clear fingerprint of the molecule. The application of advanced NMR techniques such as DEPT, HSQC, and HMBC allows for unambiguous assignment and a deeper understanding of its molecular structure. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality, reproducible 13C NMR data for acrylamide, enabling its accurate identification and analysis in a variety of scientific applications.

References

-

Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR sample preparation. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

University of Durham. (n.d.). NMR Sample Preparation. Retrieved from [Link]